Cas no 635713-71-2 (1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester)

1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester
- 1-N-BOC-5-FORMYL-INDAZOLE
- tert-butyl 5-formylindazole-1-carboxylate
- 5-Formyl-1H-indazole,N1-BOC protected
- 5-Formyl-indazole-1-carboxylic acid tert-butyl ester
- tert-Butyl 5-formyl-1H-indazole-1-carboxylate
- Y9687
- DTXSID60628527
- tert-Butyl5-formyl-1H-indazole-1-carboxylate
- OXWGPXBJKZYTIF-UHFFFAOYSA-N
- SCHEMBL2977108
- 5-Formylindazole-1-carboxylic acid tert-butyl ester
- 1H-Indazole-5-carboxaldehyde, N1-BOC protected
- 1-Boc-indazole-5-carboxaldehyde
- 1-Boc-5-(formyl)-1H-indazole
- J-524736
- 635713-71-2
- MFCD07779202
- CS-0331519
-
- MDL: MFCD07779202
- Inchi: InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-8H,1-3H3
- InChI Key: OXWGPXBJKZYTIF-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C=N1
Computed Properties
- Exact Mass: 246.10000
- Monoisotopic Mass: 246.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61.2Ų
Experimental Properties
- PSA: 61.19000
- LogP: 2.63200
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A269001807-1g |
tert-Butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
$711.36 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402189-1g |
Tert-butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
¥6224.00 | 2024-05-05 | |
Chemenu | CM257260-1g |
tert-Butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
$667 | 2023-02-17 | |
Chemenu | CM257260-1g |
tert-Butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
$795 | 2021-08-18 |
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Related Literature
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
Additional information on 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester (CAS No. 635713-71-2)
The compound 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester (CAS No. 635713-71-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of indazole derivatives, which have been extensively studied for their unique electronic properties and biological activities. The indazole ring system forms the core structure of this molecule, with a formyl group attached at the 5-position and a carboxylic acid ester group at the 1-position. The ester group is derived from 1,1-dimethylethyl alcohol, commonly known as isopropyl alcohol, which adds stability and solubility to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The synthesis typically begins with the preparation of the indazole skeleton, followed by functionalization at specific positions to introduce the formyl and ester groups. The use of selective oxidation techniques has been pivotal in achieving high yields and purity levels during the synthesis process. Researchers have also explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched samples of this compound, which is particularly valuable for pharmacological studies.
One of the most promising applications of CAS No. 635713-71-2 lies in its potential as a lead compound in drug discovery programs. Indazole derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several disease-associated enzymes, making it a strong candidate for further preclinical development. Additionally, its structural versatility allows for further modifications to enhance bioavailability and efficacy.
In terms of physical properties, CAS No. 635713-71-2 is characterized by its crystalline structure and moderate solubility in organic solvents such as dichloromethane and acetonitrile. Its melting point is approximately 98°C under standard conditions, and it is stable under ambient conditions when stored away from light and moisture. The compound's spectroscopic data, including UV-vis absorption and fluorescence emission spectra, have been thoroughly analyzed to understand its electronic transitions and excited-state behavior.
From an environmental standpoint, researchers have conducted detailed studies on the biodegradation pathways of CAS No. 635713-71-2 to assess its potential impact on ecosystems. Results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural environments. This information is crucial for regulatory compliance and sustainable chemical management practices.
Looking ahead, ongoing research is focused on exploring the potential of CAS No. 635713-71-2 as a building block for more complex molecular architectures. Its unique combination of functional groups makes it an ideal candidate for constructing heterocyclic frameworks with enhanced functionality. Furthermore, computational chemistry tools are being employed to predict its interactions with biological macromolecules, providing valuable insights into its pharmacokinetic profile.
In conclusion, CAS No. 635713-71-2, or 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester, represents a significant advancement in organic synthesis and materials science. Its versatile structure and promising biological activity position it as a key player in future drug discovery efforts and material innovation.
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